molecular formula C17H17ClN2O B11354547 5-chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11354547
M. Wt: 300.8 g/mol
InChI Key: GPBAZYBALUWBKD-UHFFFAOYSA-N
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Description

5-Chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves a series of organic reactions. One common method includes the reaction of 5-chloro-1H-benzimidazole with 2-(propan-2-yl)phenol in the presence of a suitable base and solvent. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

5-Chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzimidazole: Shares the benzodiazole core structure but lacks the phenoxy substituent.

    2-(Propan-2-yl)phenol: Contains the phenoxy group but lacks the benzodiazole core.

    Other Benzodiazoles: Various benzodiazole derivatives with different substituents can be compared based on their chemical and biological properties.

Uniqueness

5-Chloro-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific combination of the benzodiazole core and the phenoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

6-chloro-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-11(2)13-5-3-4-6-16(13)21-10-17-19-14-8-7-12(18)9-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20)

InChI Key

GPBAZYBALUWBKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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